(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
Methyl pyrrolidine-1-carboxylate and Methyl pyrrolidine-2-carboxylate are structurally similar to the compound you’re asking about . They are cyclic amines with a carboxylate group attached. These compounds are often used in organic synthesis .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .
Molecular Structure Analysis
The molecular formula of Methyl pyrrolidine-1-carboxylate is C6H11NO2 . It has a molecular weight of 129.16 g/mol . The InChI key is UWHWNFVVODLFIQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .
Physical And Chemical Properties Analysis
Methyl pyrrolidine-1-carboxylate has a molecular weight of 129.16 g/mol . It has a topological polar surface area of 29.5 Ų . It has a complexity of 108 .
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPDINJSHSBZ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471947 | |
Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
128510-88-3 | |
Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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